molecular formula C17H17N3O5 B271117 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Cat. No. B271117
M. Wt: 343.33 g/mol
InChI Key: VIQACFAFVDHTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is not fully understood. However, it has been suggested that 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester exerts its pharmacological effects by inhibiting the activity of certain enzymes such as COX-2 and AChE. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 activity by 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester leads to a reduction in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of AChE activity by 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester leads to an increase in the concentration of acetylcholine, resulting in anticonvulsant effects.
Biochemical and Physiological Effects
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to increase the concentration of neurotransmitters such as acetylcholine and serotonin. 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been shown to have antioxidant activity and to protect against oxidative stress. It has also been found to have a neuroprotective effect and to improve cognitive function.

Advantages and Limitations for Lab Experiments

5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several advantages for use in lab experiments. It is readily available and easy to synthesize. It has been extensively studied and has a well-established pharmacological profile. However, 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One direction is the development of new derivatives of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester with improved pharmacological properties such as increased solubility and longer half-life. Another direction is the investigation of the potential use of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the mechanism of action of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester needs to be further elucidated to fully understand its pharmacological effects.

Synthesis Methods

The synthesis of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester involves the reaction between 5-methylisoxazole-3-carboxylic acid and 1-phenylpyrrolidine-3,4-dione in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester in good yield.

Scientific Research Applications

5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been investigated for its potential use as a lead compound in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, epilepsy, and cancer.

properties

Product Name

5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-11-7-14(19-25-11)18-15(21)10-24-17(23)12-8-16(22)20(9-12)13-5-3-2-4-6-13/h2-7,12H,8-10H2,1H3,(H,18,19,21)

InChI Key

VIQACFAFVDHTDB-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

solubility

51.5 [ug/mL]

Origin of Product

United States

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